ABT-888 - 912445-05-7

ABT-888

Catalog Number: EVT-285838
CAS Number: 912445-05-7
Molecular Formula: C13H18Cl2N4O
Molecular Weight: 317.214
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABT-888, chemically known as ABT-888, is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. [, ] These enzymes are involved in various cellular processes, including DNA repair, genomic stability maintenance, and transcriptional regulation. [, ] ABT-888 has garnered significant interest in scientific research due to its potential to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in the treatment of various cancers. [, , , , ]

Mechanism of Action

ABT-888 functions as a PARP inhibitor by primarily targeting PARP-1 and PARP-2, enzymes involved in DNA single-strand break repair through the base excision repair pathway. [, ] Inhibiting these enzymes leads to an accumulation of single-strand DNA breaks, which can subsequently be converted into double-strand breaks during DNA replication. [] These double-strand breaks are significantly more cytotoxic and challenging for cancer cells to repair, ultimately leading to cell death. [] This mechanism makes ABT-888 particularly effective in enhancing the cytotoxicity of DNA-damaging agents like temozolomide, platinums, cyclophosphamide, and ionizing radiation. [, , , ]

Sensitizing Cancer Cells to Chemotherapy

  • Temozolomide: ABT-888 enhances the efficacy of temozolomide in melanoma, glioma, leukemia, and various other tumor models. [, , , , , ]
  • Platinums: ABT-888 potentiates the activity of cisplatin and carboplatin in breast cancer models. [, , , ]
  • Cyclophosphamide: ABT-888 enhances the efficacy of cyclophosphamide in breast cancer models. []
  • Topotecan: ABT-888 has been investigated in combination with topotecan in clinical trials for refractory solid tumors and lymphomas, demonstrating the ability to modulate DNA repair capacity. []

Enhancing Radiosensitivity

  • Glioblastoma: ABT-888 combined with radiotherapy and temozolomide demonstrated significant survival prolongation in glioblastoma models. []
  • Pancreatic Cancer: ABT-888 showed potential as a radiosensitizer in pancreatic cancer models, enhancing radiation-induced apoptosis. [, ]
  • Lymphoma: Studies have shown that ABT-888 can enhance the effects of external beam radiation and radioimmunotherapy in lymphoma models. []

Overcoming Drug Resistance

  • Temozolomide Resistance: ABT-888 restored sensitivity to temozolomide in resistant glioma cells and xenografts. []
  • Acquired TMZ Resistance: ABT-888 demonstrated the potential to overcome acquired temozolomide resistance in glioblastoma xenograft lines. []
  • BRCA-Deficient Tumors: ABT-888 exhibits synthetic lethality in BRCA1 and BRCA2-deficient cells, making it a potential therapeutic strategy for BRCA-associated cancers. []
  • Microsatellite Instable (MSI) Colorectal Cancer: ABT-888 demonstrates promising activity in MSI colorectal cancer cell lines with specific mutations in DNA repair genes. []

Poly(ADP-ribose) Polymer

  • Compound Description: Poly(ADP-ribose) polymer is not a single compound but a chain of ADP-ribose units attached to proteins. Its formation is catalyzed by PARP enzymes. [] Elevated levels of this polymer are often seen in response to DNA damage. []
  • Relevance: ABT-888 acts by inhibiting PARP enzymes, thus preventing the formation of poly(ADP-ribose) polymer. This inhibition is the primary mechanism by which ABT-888 enhances the cytotoxicity of DNA-damaging agents. [] Reduced levels of PAR polymer are used as a pharmacodynamic marker for ABT-888 activity. [, ]

A-925088

  • Compound Description: This is a metabolite of ABT-888, primarily produced by the cytochrome P450 enzyme CYP2D6. [] The specific activity of A-925088 is not discussed in the provided abstracts.
  • Relevance: Understanding the formation of A-925088 is crucial for evaluating potential inter-individual variability in ABT-888 metabolism and its pharmacokinetic profile. Polymorphisms in the CYP2D6 gene, particularly CYP2D610 and CYP2D64, have been shown to significantly affect the conversion of ABT-888 to A-925088. []

Temozolomide (TMZ)

  • Compound Description: Temozolomide is an alkylating agent widely used in chemotherapy, particularly for glioblastoma and melanoma. [, , , , , , , ] Its efficacy is often limited by resistance mechanisms, including increased expression of O6-methylguanine-DNA methyltransferase (MGMT) and defects in the mismatch repair (MMR) pathway.
  • Relevance: ABT-888 significantly potentiates the cytotoxic effects of temozolomide in a variety of preclinical tumor models, including those inherently resistant to temozolomide. [, , , , , , , ] This synergy arises from ABT-888's inhibition of DNA repair pathways, which enhances the accumulation of temozolomide-induced DNA damage.

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapeutic agent that induces DNA crosslinks, primarily used to treat various solid tumors. [, , , ] Resistance to cisplatin can arise from enhanced DNA repair mechanisms.
  • Relevance: ABT-888 has been shown to potentiate the cytotoxic effects of cisplatin in preclinical models, particularly in tumors with BRCA1 or BRCA2 deficiencies. [, , , ] This synergy suggests that combining ABT-888 with cisplatin might be a promising therapeutic strategy for cancers with compromised homologous recombination repair.

Carboplatin

  • Compound Description: Carboplatin, similar to cisplatin, is a platinum-based chemotherapeutic drug that induces DNA crosslinks. [, , ] It is used to treat a range of solid tumors.
  • Relevance: ABT-888 exhibits synergistic cytotoxicity with carboplatin in BRCA-deficient cells. [, ] This combination appears particularly promising for BRCA1-deficient cells, indicating a potential synthetic lethality interaction. []

Cyclophosphamide

  • Compound Description: Cyclophosphamide is an alkylating agent used in chemotherapy for various cancers. [, ] It induces DNA damage that is typically repaired by the base excision repair pathway.
  • Relevance: ABT-888 potentiates the cytotoxic activity of cyclophosphamide in preclinical models. [, ] This synergy likely arises from ABT-888's ability to inhibit PARP, a key enzyme involved in the base excision repair pathway, thereby hindering the repair of cyclophosphamide-induced DNA damage.

Ionizing Radiation (IR)

  • Compound Description: Ionizing radiation is a form of energy that can damage DNA, often used in cancer treatment. [, , , , , ] The efficacy of radiotherapy can be limited by the ability of cancer cells to repair radiation-induced DNA damage.
  • Relevance: ABT-888 enhances the cytotoxic effects of ionizing radiation in several preclinical tumor models. [, , , , , ] This radiosensitizing effect is likely attributed to ABT-888's inhibition of PARP, which plays a role in repairing radiation-induced DNA damage, particularly sub-lethal damage. []

Irinotecan (CPT-11)

  • Compound Description: Irinotecan is a topoisomerase I inhibitor used in chemotherapy for various cancers. [, , ] It stabilizes topoisomerase I-DNA complexes, leading to DNA damage and cell death.
  • Relevance: ABT-888 potentiates the cytotoxic activity of irinotecan in preclinical models. [, , ] This suggests that ABT-888 might enhance the efficacy of irinotecan-based chemotherapy.

SN38

  • Compound Description: SN38 is the active metabolite of irinotecan (CPT-11) and a potent inhibitor of topoisomerase I. []
  • Relevance: ABT-888 synergizes with SN38 to enhance cell killing in prostate cancer models. [] This synergy highlights the potential of combining ABT-888 with topoisomerase I inhibitors.

Topotecan (TPT)

  • Compound Description: Topotecan, like irinotecan, is a topoisomerase I inhibitor used in chemotherapy. []
  • Relevance: Clinical trials have investigated the combination of ABT-888 with topotecan for treating solid tumors and lymphomas. [, ]

5-Fluorouracil (5-FU)

  • Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite drug commonly used in cancer treatment. It interferes with DNA synthesis and repair. []
  • Relevance: The combination of ABT-888 and 5-FU exhibits potent activity against colorectal cancer stem cells (CRC-CSCs). [] This suggests potential for this combination in overcoming 5-FU resistance often observed in CRC-CSCs.

Bendamustine

  • Compound Description: Bendamustine is an alkylating agent with clinical activity against various lymphoid malignancies. []
  • Relevance: Phase 1b trials have explored the combination of ABT-888 with bendamustine in patients with lymphoma and multiple myeloma. []

Melphalan

  • Compound Description: Melphalan is an alkylating agent commonly used in high-dose chemotherapy for multiple myeloma. [, ]
  • Relevance: Dual DNA repair inhibition using ABT-888 in combination with melphalan demonstrates synergistic cytotoxicity in myeloma cell lines. [, ] This highlights a potential therapeutic strategy for overcoming melphalan resistance in multiple myeloma.

AZD-2281

  • Compound Description: AZD-2281 (olaparib) is another PARP inhibitor, similar in mechanism to ABT-888. []
  • Relevance: Like ABT-888, AZD-2281 exhibits radiosensitizing properties when used in combination with external beam radiation and radioimmunotherapy in lymphoma cells. [] Comparing these two PARP inhibitors can offer insights into their relative efficacies and potential advantages.

Properties

CAS Number

912445-05-7

Product Name

Veliparib dihydrochloride

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride

Molecular Formula

C13H18Cl2N4O

Molecular Weight

317.214

InChI

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1

InChI Key

DSBSVDCHFMEYBX-FFXKMJQXSA-N

SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Veliparib hydrochloride; ABT-888; ABT 888; ABT888.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.